2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the chlorophenoxy intermediate. This is achieved by reacting 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 4-chlorophenoxyacetic acid .
Next, the indole derivative is synthesized. This involves the reaction of 1,2-dimethylindole with a suitable alkylating agent to introduce the desired substituents on the indole ring. The final step involves the coupling of the chlorophenoxy intermediate with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different biological activities.
2-methyl-4-chlorophenoxyacetic acid: Another chlorophenoxy derivative with distinct chemical properties and applications.
Uniqueness
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide stands out due to its unique combination of a chlorophenoxy group and an indole moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-15-10-14(3-8-18(15)22(13)2)11-21-19(23)12-24-17-6-4-16(20)5-7-17/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASXNJOPFNNDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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